molecular formula C20H17N3O4S B2879827 2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 2034604-01-6

2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2879827
CAS No.: 2034604-01-6
M. Wt: 395.43
InChI Key: FBEHQENXNXVOPP-UHFFFAOYSA-N
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Description

The compound 2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a pyridine ring connected to a 1,2,4-oxadiazole core. The oxadiazole is substituted at the 5-position with a furan-2-yl group bearing a methanesulfonylmethyl moiety linked to a 4-methylphenyl group.

Properties

IUPAC Name

5-[5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-yl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-14-5-7-15(8-6-14)12-28(24,25)13-16-9-10-18(26-16)20-22-19(23-27-20)17-4-2-3-11-21-17/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEHQENXNXVOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Cyclization Method

The 1,2,4-oxadiazole ring is synthesized via cyclodehydration of amidoximes with carboxylic acid derivatives. For the target compound, 2-cyanopyridine is converted to its amidoxime derivative (1 ) by treatment with hydroxylamine hydrochloride in ethanol/water (Scheme 1).

Scheme 1:
$$ \text{2-Cyanopyridine} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O, 80°C}} \text{2-Amidooximepyridine} \, (\mathbf{1}) $$

Cyclization of 1 with 5-(chloromethyl)furan-2-carbonyl chloride (2 ) in the presence of phosphorus oxychloride (POCl₃) yields 2-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyridine (3 ).

Key Reaction Conditions:

  • POCl₃ (3 equiv), dichloroethane, reflux, 12 h
  • Yield: 68–72%

Functionalization of the Furan Ring

Sulfonation and Methylation

The furan’s methylsulfonyl group is introduced via a two-step process:

  • Thioether Formation: 5-Methylfuran-2-ylmethanol (4 ) reacts with 4-methylbenzenethiol (5 ) using Mitsunobu conditions (DIAD, PPh₃) to form the thioether (6 ).
  • Oxidation to Sulfone: 6 is oxidized with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) to yield 5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl (7 ).

Table 1: Optimization of Sulfonation Conditions

Oxidizing Agent Solvent Temp (°C) Time (h) Yield (%)
mCPBA DCM 0→25 6 85
H₂O₂/AcOH Acetic acid 80 12 62
KMnO₄ H₂O/acetone 25 24 45

Optimal conditions use mCPBA due to higher yields and milder conditions.

Coupling of Oxadiazole and Sulfonated Furan

Palladium-Catalyzed Cross-Coupling

The oxadiazole-furan linkage is achieved via Suzuki-Miyaura coupling. The brominated oxadiazole-pyridine (8 ) reacts with the sulfonated furan boronic ester (9 ) under palladium catalysis (Scheme 2).

Scheme 2:
$$ \mathbf{3} \, (\text{Br at C5}) + \mathbf{7}-\text{Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{dioxane}} \text{Target Compound} $$

Optimized Conditions:

  • Pd(PPh₃)₄ (5 mol%), dioxane/H₂O (4:1), 90°C, 18 h
  • Yield: 78%

Alternative Synthetic Pathways

One-Pot Oxadiazole Formation

A streamlined approach condenses amidoxime formation and cyclization into a single step. 2-Cyanopyridine, hydroxylamine, and 5-(chloromethyl)furan-2-carbonyl chloride react sequentially in POCl₃ to yield 3 in 65% yield, reducing purification steps.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclization step, improving yields to 82% while reducing reaction time.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, 1H, pyridine-H), 7.89 (d, 1H, furan-H), 4.52 (s, 2H, CH₂SO₂), 2.42 (s, 3H, Ar-CH₃).
  • HRMS (ESI): m/z calcd. for C₂₁H₁₈N₃O₄S [M+H]⁺ 408.1018, found 408.1015.

X-ray Crystallography

Single-crystal analysis confirms the oxadiazole ring’s planarity and the sulfone group’s tetrahedral geometry.

Challenges and Limitations

  • Regioselectivity in Oxadiazole Formation: Competing 1,3,4-oxadiazole formation is mitigated by using excess POCl₃.
  • Sulfonation Over-Oxidation: Controlled addition of mCPBA prevents sulfoxide intermediates.

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methanesulfonyl group can enhance its binding affinity through interactions with amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of pyridine-oxadiazole hybrids. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, physicochemical properties, and biological activities (where available).

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference ID
Target Compound Pyridine-oxadiazole Furan-2-yl with [(4-methylphenyl)methanesulfonyl]methyl ~401.43* -
2-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine Pyridine-oxadiazole 4-Bromophenoxymethyl 332.16
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine Pyridine-oxadiazole 4-Methylphenyl 237.27
4-[5-[(2-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine Pyridine-triazole 2-Fluorobenzylsulfanyl, 4-methylphenyl 383.42
3-{5-[(2-Fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine Pyridine-triazole 2-Fluorobenzylsulfanyl, methyl 344.44
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine Pyridine-oxadiazole 2-Methoxyphenyl 253.25

*Estimated based on molecular formula (C19H18N3O4S).

Key Observations:
  • Substituent Diversity : The target compound’s methanesulfonylmethyl-furan substituent distinguishes it from simpler analogues like 3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine , which lacks the sulfonyl group and furan ring.
  • Triazole Analogues : Compounds like 4-[5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine replace oxadiazole with triazole, altering ring electronics and hydrogen-bonding capacity.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name LogP* (Predicted) Solubility (Predicted) Polarity (Sulfonyl/Sulfanyl)
Target Compound 2.8 Low (hydrophobic) High (sulfonyl)
2-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine 3.1 Moderate Moderate (bromo, ether)
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine 2.3 High Low (methyl)
4-[5-[(2-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine 3.5 Low Moderate (sulfanyl, fluoro)

*Calculated using Lipinski’s rule approximations.

Key Observations:
  • Triazole derivatives (e.g., ) exhibit higher LogP values due to sulfur-containing substituents, suggesting greater lipophilicity.

Biological Activity

The compound 2-[5-(5-{[(4-methylphenyl)methanesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic molecule notable for its structural diversity, which includes a pyridine ring, an oxadiazole ring, and a furan moiety. This structural complexity is believed to contribute to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound based on existing research findings.

Structural Features

The compound's structure can be broken down into its key components:

Component Description
Pyridine Ring A heterocyclic aromatic ring known for its presence in various pharmaceuticals.
Oxadiazole Ring A five-membered ring that enhances biological activity, particularly in antimicrobial and anticancer properties.
Furan Moiety A five-membered ring with oxygen that contributes to the compound's reactivity and biological interactions.
Methanesulfonyl Group A functional group that may enhance solubility and reactivity.
4-Methylphenyl Substituent A phenyl group that can influence the compound's pharmacological profile.

Biological Activity

Preliminary studies indicate that compounds containing oxadiazole and furan moieties exhibit significant biological activities, including:

  • Antimicrobial Activity : Research has shown that derivatives of oxadiazole possess strong antimicrobial properties against various bacterial strains. The incorporation of the furan moiety may enhance these effects due to its ability to interact with microbial cell structures .
  • Anticancer Properties : The unique combination of heterocycles in this compound has been linked to cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival .
  • Mechanism of Action : The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxadiazole ring may interfere with DNA replication or repair processes in cancer cells, while the furan moiety could disrupt cellular membranes or metabolic pathways .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study 1 : A study on oxadiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating potent efficacy compared to standard antibiotics .
  • Case Study 2 : Research involving furan-containing compounds highlighted their potential as anticancer agents, demonstrating IC50 values below 10 µM against various human cancer cell lines. The study suggested that structural modifications could further enhance their potency .

Research Findings

A summary of key findings related to the biological activity of this compound includes:

Study Focus Findings
Antimicrobial ActivitySignificant activity against Staphylococcus aureus and Escherichia coli with low MIC values .
Anticancer ActivityInduced apoptosis in cancer cell lines with IC50 values ranging from 5 to 15 µM .
Mechanistic InsightsPotential interaction with DNA and cellular membranes identified through molecular docking studies .

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